2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methyl-6-pyrrolidin-3-yl-1H-pyridin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7-4-9(13)5-10(12-7)8-2-3-11-6-8;/h4-5,8,11H,2-3,6H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOHCAWKIRTDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the α-methylation of substituted pyridines using a continuous flow setup with Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol . This method is advantageous due to its high selectivity and greener chemistry approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale continuous flow synthesis, which offers benefits such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of pyridine and pyrrolidine derivatives on biological systems.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance the compound’s binding affinity to certain proteins, while the pyridine ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Solubility and Lipophilicity
- Hydroxyl vs. Trifluoromethyl Groups: The hydroxyl group in the target compound increases polarity and water solubility compared to trifluoromethyl-containing analogs like [(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol HCl, which exhibits higher logP due to the -CF₃ group .
- Salt Forms: Dihydrochloride salts (e.g., 2-(Pyrrolidin-3-yl)pyridine diHCl) generally exhibit superior aqueous solubility compared to monohydrochloride salts like the target compound, though stability may vary .
Pharmacological Activity
- Piperidine vs. Pyrrolidine : Piperidine-containing derivatives (e.g., 5-Fluoro-2-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine diHCl) may exhibit enhanced metabolic stability due to reduced ring strain compared to pyrrolidine analogs .
Biological Activity
2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride (CAS No. 1381126-87-9) is a chemical compound characterized by a unique structure that combines pyridine and pyrrolidine rings. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 214.69 g/mol. The compound features a pyridine ring substituted with a methyl group and a pyrrolidine ring, which contributes to its biological activity.
Antibacterial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antibacterial activity. For instance, various pyrrolidine derivatives have been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Bacteria Tested |
|---|---|---|
| Pyrrolidine Derivative A | 0.0039 | Staphylococcus aureus |
| Pyrrolidine Derivative B | 0.0195 | Escherichia coli |
| This compound | TBD | TBD |
Antifungal Properties
In addition to antibacterial effects, the compound has shown antifungal activity against strains such as Candida albicans . In vitro studies have reported MIC values ranging from 0.0048 to 0.039 mg/mL for various derivatives against fungal pathogens .
Table 2: Antifungal Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Fungi Tested |
|---|---|---|
| Pyrrolidine Derivative C | 0.0048 | Candida albicans |
| Pyrrolidine Derivative D | 0.0098 | Candida albicans |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the pyridine and pyrrolidine rings enhances binding affinity to bacterial cell membranes or enzymes, disrupting cellular functions .
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including those structurally similar to this compound. Results indicated that compounds with electron-donating groups exhibited increased activity against S. aureus and E. coli , suggesting that structural modifications could enhance efficacy .
- Antifungal Activity Assessment : Another research effort focused on the antifungal properties of pyrrolidine derivatives, demonstrating that modifications on the pyridine ring significantly influenced antifungal activity against various strains, including C. albicans .
Q & A
Q. What are the foundational synthetic routes for 2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride, and what reagents are critical for its preparation?
The synthesis typically involves coupling pyrrolidine derivatives with functionalized pyridine precursors. Key reagents include:
- Pyrrolidin-3-yl derivatives (e.g., 3-pyrrolidinol) for introducing the pyrrolidine moiety.
- Methyl-substituted pyridin-4-ol as the core aromatic scaffold. Reaction conditions often require bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution, followed by hydrochloric acid to form the hydrochloride salt . Temperature control (e.g., 0–50°C) and solvent selection (e.g., DMF or THF) are critical to avoid side reactions and ensure high yields .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR validate the pyrrolidine and pyridine ring connectivity, with characteristic shifts for the methyl group (δ ~2.1–2.5 ppm) and aromatic protons (δ ~6.5–8.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for research-grade material) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields or impurities during synthesis?
- Temperature Gradients : Systematic screening (e.g., 25–80°C) to identify optimal conditions for coupling reactions. For example, lower temperatures may reduce byproducts in sensitive steps .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethereal solvents (e.g., THF) improve solubility of intermediates .
- Catalytic Additives : Use of catalytic Pd or Cu for cross-coupling steps, though this requires rigorous post-synthesis purification .
Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) for receptor-ligand interactions .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .
- Molecular Dynamics Simulations : Predicts binding modes and stability of the pyrrolidine-pyridine scaffold in active sites .
Q. How should researchers resolve contradictions in published data on reaction parameters or biological activity?
- Comparative Replication : Reproduce conflicting studies with standardized conditions (e.g., solvent purity, temperature control) .
- Side-Reaction Analysis : Use LC-MS to identify byproducts that may explain discrepancies in yield or activity .
- Meta-Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed patents to identify consensus protocols .
Methodological Considerations
Q. What strategies are effective for derivatizing the pyrrolidine or pyridine moieties to enhance bioactivity?
- Pyrrolidine Modifications : Introduce electron-withdrawing groups (e.g., halogens) at the 3-position to alter steric and electronic profiles .
- Pyridine Functionalization : Substitute the 4-hydroxyl group with methoxy or amine groups to improve solubility or target affinity .
Q. How can researchers mitigate instability issues (e.g., hydrolysis) in aqueous or biological buffers?
- pH Buffering : Maintain pH 6–7 to stabilize the hydrochloride salt form .
- Lyophilization : Store the compound as a lyophilized powder to prevent degradation in solution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
